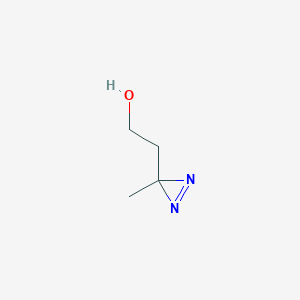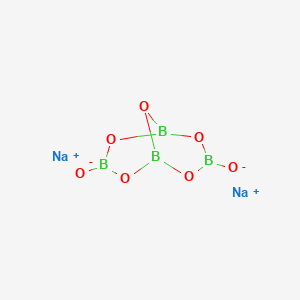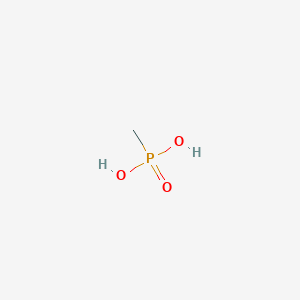
N2-tert-butyl-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazine derivatives, including N2-tert-butyl-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine, typically involves multi-step reactions characterized by the interaction of various nucleophilic and electrophilic components. These processes are detailed in studies focusing on novel synthetic routes and characterizations through spectral and elemental analyses (Baldaniya, 2010).
Molecular Structure Analysis
The molecular structure of triazine derivatives is often elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These analyses reveal the planarity, substituent positions, and potential intramolecular interactions that influence the compound's reactivity and stability. Studies on related compounds provide insights into the structural attributes of triazines, including N2-tert-butyl-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine (Shastin et al., 2003).
Chemical Reactions and Properties
Triazines undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, which can modify their functional groups and lead to a wide range of derivatives with diverse properties. These reactions are crucial for exploring the chemical versatility of triazines and their potential applications in different fields (De Angelis et al., 2021).
Physical Properties Analysis
The physical properties of triazines, such as solubility, melting points, and crystalline structure, are significantly influenced by their molecular structures and substituents. Analyzing these properties helps in understanding the behavior of triazines in various environments and their suitability for specific applications. Research on the synthesis and characterization of triazine-based polymers highlights the impact of molecular modifications on these physical properties (Lang et al., 2017).
Chemical Properties Analysis
The chemical properties of N2-tert-butyl-N4,N6-diethyl-1,3,5-triazine-2,4,6-triamine, such as reactivity, stability, and potential for forming derivatives, are central to its applications in synthesis and material science. Studies on related triazine compounds provide insights into the functional group transformations, reaction mechanisms, and conditions that define the chemical behavior of these molecules (Shastin et al., 2006).
Applications De Recherche Scientifique
-
Synthesis of Other Compounds
- Field: Organic Chemistry
- Application: 1,3,5-triazines are used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .
- Method: This is achieved via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .
- Results: The complete range of 2,4,6-trisubstituted-1,3,5-triazines were obtained from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen and sulfur centered nucleophiles .
-
Catalyst for Suzuki–Miyaura Coupling Reaction
- Field: Organic Chemistry
- Application: Pd nanoparticles generated in the presence of N2,N4,N6-tridodecyl-1,3,5-triazine-2,4,6-triamine (TDTAT) were found to be an efficient catalyst for the Suzuki–Miyaura coupling reaction .
- Method: The Pd nanoparticles are generated in situ .
- Results: The reaction was performed in water, but the specific results or outcomes were not detailed in the source .
Orientations Futures
Triazines continue to be the subject of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Future research may focus on developing new synthetic methods, exploring new applications, and improving our understanding of their biological activity.
Propriétés
IUPAC Name |
2-N-tert-butyl-4-N,6-N-diethyl-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N6/c1-6-12-8-14-9(13-7-2)16-10(15-8)17-11(3,4)5/h6-7H2,1-5H3,(H3,12,13,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCBDPVUYWSIIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NC(C)(C)C)NCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-butylimino)-2-N,4-N-diethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine | |
CAS RN |
35651-07-1 |
Source


|
| Record name | 6-(tert-butylimino)-2-N,4-N-diethyl-3,6-dihydro-1,3,5-triazine-2,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate](/img/structure/B42683.png)




